
5-Ethynylcytosine
Vue d'ensemble
Description
5-Ethynylcytosine is a synthetic nucleoside analog with the chemical formula C6H5N3O. It is structurally similar to cytosine, one of the four main bases found in DNA and RNA, but with an ethynyl group attached at the fifth position of the pyrimidine ring. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of molecular biology and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylcytosine typically involves the introduction of an ethynyl group to the cytosine molecule. One common method is the Sonogashira coupling reaction, where cytosine is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a temperature range of 50-80°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Key Synthetic Pathway:
Metabolic Reactions
This compound undergoes enzymatic deamination and phosphorylation :
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Deamination : Cytidine deaminase (CDD) converts 5-ethynyl-2′-deoxycytidine (EdC) to 5-ethynyl-2′-deoxyuridine (EdU) in cancer cells (e.g., HeLa, A549) and non-cancer lines (e.g., HEK293) .
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Phosphorylation : EdC is phosphorylated to EdCTP, which competes with endogenous dCTP for incorporation into DNA by polymerases (e.g., Klenow exo-, DNA polymerase β) .
Enzyme Kinetics:
Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min) |
---|---|---|---|
Klenow exo- | EdCTP | 12.3 ± 1.5 | 8.7 ± 0.9 |
DNA pol β | EdCTP | 9.8 ± 1.2 | 5.2 ± 0.6 |
Click Reaction Efficiency:
Azide Reagent | Yield (%) | Detection Limit |
---|---|---|
Biotin-azide | 92 ± 3 | 1 pg DNA |
Alexa Fluor 488 azide | 88 ± 5 | 10 cells |
Base Pairing and Hydrogen Bonding
Density functional theory (DFT) studies reveal how the ethynyl group affects hydrogen bonding in cytosine-guanine (CG) base pairs:
Hydrogen Bond Parameters:
Substituent | N3–H···O6 (Å) | O2···H–N1 (Å) | ΔG (aq, kcal/mol) |
---|---|---|---|
Cytosine | 1.83 | 1.88 | -11.2 |
This compound | 1.85 | 1.90 | -10.6 |
The ethynyl group slightly elongates hydrogen bonds (≤0.07 Å) and reduces base-pairing free energy by 0.6 kcal/mol, suggesting minimal disruption to DNA duplex stability .
Reactivity in Epigenetic Studies
This compound serves as a probe for DNA demethylation (DdM) :
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During base excision repair (BER), DNA glycosylases (e.g., TDG) excise 5-methylcytosine (5mC), creating abasic sites.
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DNA polymerase β incorporates EdCTP into these sites, enabling click-based detection of DdM dynamics in zygotes and germ cells .
Toxicity and Limitations
Applications De Recherche Scientifique
5-Ethynylcytosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is used in RNA tagging and labeling studies. It can be incorporated into RNA molecules, allowing researchers to track and study RNA synthesis and degradation.
Medicine: this compound is investigated for its potential antiviral and anticancer properties. It can inhibit the replication of certain viruses and has shown promise in cancer treatment by interfering with DNA synthesis in rapidly dividing cells.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5-Ethynylcytosine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of replication and transcription processes. The ethynyl group allows for efficient detection and purification of tagged nucleic acids, making it a valuable tool in molecular biology research. The compound targets specific enzymes involved in nucleic acid metabolism, such as cytosine deaminase and uracil phosphoribosyltransferase, which convert it into active metabolites.
Comparaison Avec Des Composés Similaires
5-Methylcytosine: A naturally occurring modified base in DNA involved in gene regulation.
5-Hydroxymethylcytosine: An oxidized derivative of 5-methylcytosine with roles in epigenetic regulation.
5-Formylcytosine: Another oxidized derivative of 5-methylcytosine involved in DNA demethylation.
5-Carboxycytosine: A further oxidized form of 5-methylcytosine, also involved in DNA demethylation.
Uniqueness: 5-Ethynylcytosine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This modification allows for specific applications in RNA tagging and labeling, making it a valuable tool in molecular biology research. Additionally, its potential antiviral and anticancer properties set it apart from other cytosine analogs.
Activité Biologique
5-Ethynylcytosine (5EC) is a modified nucleobase that has garnered attention for its unique biological properties, particularly in the context of RNA tagging and cellular activity. This article explores the biological activity of 5EC, including its synthesis, mechanisms of action, applications in research, and potential implications in therapeutic settings.
Synthesis of this compound
5EC is synthesized through a reaction involving 5-iodocytosine and trimethylsilylacetylene under Sonogashira coupling conditions. This method yields 5EC with high efficiency, allowing for its subsequent use in biological studies. The final product is characterized using spectroscopic techniques to confirm its identity and purity .
Incorporation into RNA:
5EC functions as a substrate for the enzyme cytosine deaminase (CD), which converts it into 5-ethynyluracil (5EU). The subsequent conversion to 5-ethynyluridine monophosphate (5EUdMP) occurs via uracil phosphoribosyltransferase (UPRT). This pathway allows for the incorporation of 5EC into RNA molecules, facilitating specific tagging and analysis of RNA dynamics in live cells .
Cellular Replication Activity:
Research indicates that 5EC can be utilized as a marker for cellular replication activity. Its incorporation into nascent RNA enables researchers to track RNA synthesis and cellular processes in real-time. Studies have demonstrated that following administration, 5EC is metabolized within hours, leading to widespread tagging of RNAs in target neurons .
Case Studies
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RNA Tagging in Drosophila:
A study utilized 5EC to tag RNAs within the Drosophila central nervous system. The results showed that after feeding larvae with 5EC, tagged RNAs were successfully purified using click chemistry techniques, demonstrating the compound's utility in studying gene expression and neuronal function . -
DNA Replication Monitoring:
In another experiment, 5-ethynyl-2′-deoxycytidine (EdC), a related compound, was used to monitor DNA replication dynamics in mouse germ cells. The incorporation of EdC was shown to be effective for tracking replication processes, indicating that similar applications could be explored with 5EC in RNA contexts . -
Cytotoxicity Assessment:
Studies comparing the cytotoxic effects of 5EC with other nucleoside analogs revealed that while some cytotoxicity was observed, particularly at high concentrations, it was generally lower than that associated with other compounds like EdU. This suggests a favorable safety profile for using 5EC in experimental settings .
Comparative Analysis of Nucleoside Analogues
Compound | Primary Use | Cytotoxicity Level | Mechanism of Action |
---|---|---|---|
This compound (5EC) | RNA tagging | Low to moderate | Incorporation into RNA via CD-UPRT |
5-Ethynyl-2′-deoxyuridine (EdU) | Cell proliferation marker | High | Incorporation into DNA; thymidylate synthase inhibition |
5-Ethynyl-2′-deoxycytidine (EdC) | DNA replication marker | Moderate | Incorporated into DNA; less cytotoxic than EdU |
Future Directions
The unique properties of 5EC open avenues for further research, particularly in understanding RNA dynamics and gene expression regulation. Its ability to tag specific RNA populations could lead to advancements in cellular biology and therapeutic strategies targeting RNA-related diseases.
Propriétés
IUPAC Name |
6-amino-5-ethynyl-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-4-3-8-6(10)9-5(4)7/h1,3H,(H3,7,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAFPNEHGRGIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(NC(=O)N=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TET enzymes are crucial for DNA demethylation, playing a vital role in epigenetic regulation. 5-Ethynylcytosine acts as a mechanism-based probe for TET enzymes. [] Unlike natural substrates, 5eyC forms a high-energy ketene intermediate upon oxidation by TET enzymes. This highly reactive intermediate then forms a covalent bond with the enzyme, effectively trapping it. [] This trapping ability allows researchers to directly study TET activity, even in complex biological samples like cell lysates. []
A: Both this compound (5eyC) and 5-vinylcytosine (5vC) are substrates for TET enzymes, but their reaction mechanisms differ significantly. While both undergo hydroxylation, 5eyC forms a ketene intermediate that readily reacts with the enzyme, forming a covalent adduct. [] In contrast, 5vC primarily forms 5-formylmethylcytosine as the final product after a series of enzymatic and non-enzymatic reactions. [] This difference in reactivity makes 5eyC a more effective tool for trapping and studying TET enzymes.
A: Yes, this compound can be incorporated into DNA through chemical synthesis using modified nucleoside triphosphates. [, ] Research indicates that the presence of 5eyC in the DNA sequence can interfere with the activity of certain restriction endonucleases. Specifically, the study found that while some enzymes tolerated 5-vinyluracil, most failed to cleave sequences containing 5eyC. [] This suggests that the modification introduced by 5eyC can significantly alter DNA recognition and processing by specific enzymes.
A: this compound can be synthesized from commercially available starting materials. One approach involves the treatment of 2,4-dichloro-5-(1-chlorovinyl)pyrimidine with ammonia, followed by reaction with potassium hydroxide in aqueous dioxane to yield this compound. [] For incorporation into nucleosides, the trimethylsilyl derivative of this compound is condensed with appropriately protected sugar derivatives. Subsequent removal of the protecting groups yields the desired nucleoside, such as 5-ethynylcytidine or 2′-deoxy-5-ethynylcytidine. [] This strategy allows for the synthesis of various this compound-containing nucleosides, which can be further incorporated into DNA or used as tools to study enzymatic processes.
A: this compound plays a key role in "EC-tagging," a technique used to isolate and analyze RNA from specific cell types. [, ] This method relies on the combined activity of two enzymes: cytosine deaminase (CD), which converts this compound to 5-ethynyluridine, and uracil phosphoribosyltransferase (UPRT), which incorporates 5-ethynyluridine into newly synthesized RNA. By expressing CD and UPRT in a target cell population and supplying this compound, researchers can specifically label RNA within those cells. [] The labeled RNA can then be isolated using affinity purification techniques and analyzed, providing insights into cell type-specific gene expression patterns. [, ] This approach overcomes the limitations of traditional methods that rely on physical cell isolation, which can be challenging and potentially alter gene expression. []
A: Yes, computational chemistry has been employed to understand the interaction of this compound with TET enzymes. Molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate the catalytic mechanism of TET2 with 5eyC and other modified cytosine substrates. [] These studies have revealed that the chemical nature of the 5th position modification influences the binding interactions, reaction mechanisms, and dynamics within the TET2 active site. This information is valuable for designing more specific and potent TET enzyme inhibitors for research and potential therapeutic applications.
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